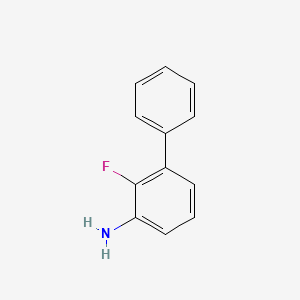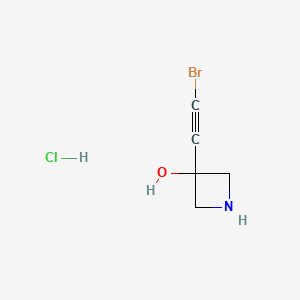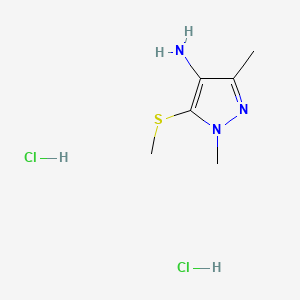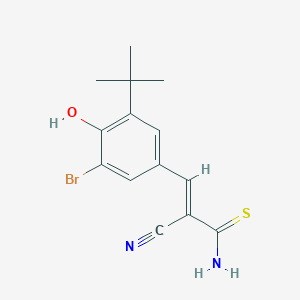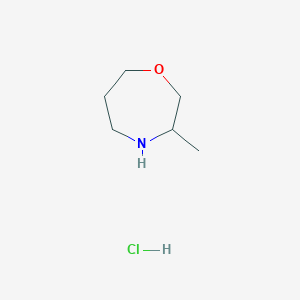
1,2,3-Trichloro-4-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-4-fluoro-5-nitrobenzene: is an aromatic compound with the molecular formula C6HCl3FNO2 It is characterized by the presence of three chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,2,3-trichlorobenzene followed by fluorination. The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The fluorination step can be achieved using reagents such as potassium fluoride or cesium fluoride under appropriate conditions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Aminated Derivatives: From the reduction of the nitro group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1,2,3-Trichloro-4-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-4-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s electron-withdrawing groups influence its reactivity and interactions with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
- 1,2,3-Trichloro-4-nitrobenzene
- 1,2,4-Trifluoro-5-nitrobenzene
- 1,2,3,4-Tetrachloro-5-nitrobenzene
- 1,3,5-Trichloro-2-nitrobenzene
Comparison: 1,2,3-Trichloro-4-fluoro-5-nitrobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents affects the compound’s reactivity, making it different from other similar compounds that may only have chlorine or fluorine atoms. This uniqueness can be leveraged in designing specific chemical reactions and applications.
Properties
CAS No. |
2416881-64-4 |
|---|---|
Molecular Formula |
C6HCl3FNO2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1,2,3-trichloro-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H |
InChI Key |
SOOFNNKJQPWRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



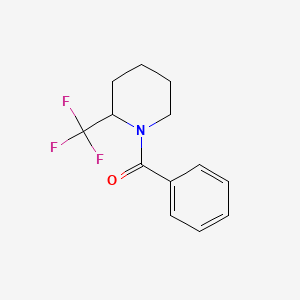

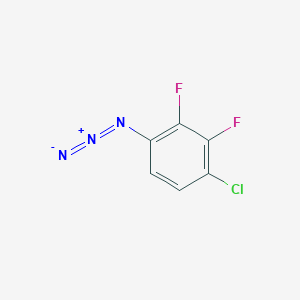
![[2-(Cyanomethyl)-4-fluorophenyl]boronic acid](/img/structure/B13470125.png)

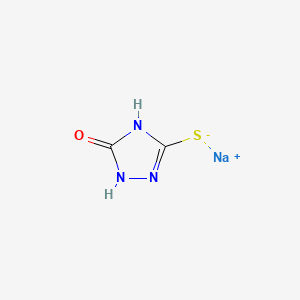
![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
![2-{1-phenyl-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13470161.png)
